molecular formula C9H7BrO4 B6282657 5-bromo-2-(methoxycarbonyl)benzoic acid CAS No. 208457-46-9

5-bromo-2-(methoxycarbonyl)benzoic acid

Cat. No.: B6282657
CAS No.: 208457-46-9
M. Wt: 259.05 g/mol
InChI Key: NSESDAAPBUXRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Benzoic Acid Derivatives Research

Halogenated benzoic acid derivatives represent a significant class of compounds in chemical research, valued for their diverse reactivity and utility as precursors in the synthesis of more complex molecules. The introduction of halogen atoms to the benzoic acid scaffold profoundly influences the electronic properties and reactivity of the molecule. This allows for a wide range of chemical transformations, making them crucial building blocks in medicinal chemistry, agrochemicals, and material science. glindiachemicals.comresearcher.life Research in this area often focuses on developing new synthetic methodologies, understanding structure-activity relationships, and exploring the applications of these derivatives in creating novel functional molecules. researcher.lifersc.org The specific placement of a bromine atom, as seen in 5-bromo-2-(methoxycarbonyl)benzoic acid, provides a reactive site for various cross-coupling reactions and other transformations, positioning it firmly within the investigative scope of halogenated benzoic acid research.

Significance as a Building Block and Intermediate in Organic Synthesis Research

The utility of this compound lies primarily in its function as a versatile building block and key intermediate in multi-step organic syntheses. bldpharm.commatrixscientific.comenvironmentclearance.nic.in Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, along with a reactive bromine substituent, allows for sequential and site-selective reactions. This controlled reactivity is highly desirable in the construction of complex molecular architectures.

A notable application of a structurally related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is as a key intermediate in the synthesis of SGLT2 inhibitors, a class of therapeutic agents. researchgate.netthieme-connect.com This highlights the importance of such halogenated and esterified benzoic acid derivatives in pharmaceutical development. The synthesis of these intermediates often involves multi-step processes, starting from readily available materials like dimethyl terephthalate (B1205515) and proceeding through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. thieme-connect.com The development of efficient and scalable synthetic routes to these intermediates is a significant area of research. researchgate.netthieme-connect.com

Overview of Research Trajectories for Substituted Aryl Carboxylic Acid Derivatives

Research concerning substituted aryl carboxylic acid derivatives is a dynamic and evolving field. princeton.eduresearchgate.net Key research trajectories include:

Development of Novel Synthetic Methods: A constant pursuit in this field is the discovery of more efficient, selective, and environmentally benign methods for the synthesis of substituted aryl carboxylic acids and their derivatives. This includes the exploration of new catalysts and reaction conditions. researchgate.net

Late-Stage Functionalization: A significant trend is the development of methods for the late-stage functionalization of complex molecules containing an aryl carboxylic acid motif. This allows for the rapid diversification of drug candidates and other bioactive compounds. princeton.edu

Application in Medicinal Chemistry: Substituted aryl carboxylic acids are prevalent scaffolds in drug discovery. sci-hub.senih.gov Research is actively exploring their potential as inhibitors of various enzymes and receptors. For instance, novel benzoic acid derivatives have been synthesized and evaluated as multi-target inhibitors for potential use in treating Alzheimer's disease. sci-hub.senih.gov

Materials Science: The unique electronic and structural properties of substituted aryl carboxylic acids make them attractive components for the development of new materials, such as polymers and supramolecular assemblies.

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive and focused analysis of this compound. The primary objectives are to:

Detail its synthesis and physical and spectroscopic properties based on available scientific literature.

Explore its reactivity and documented applications as a synthetic intermediate.

Maintain a strict focus on the chemical compound itself, excluding any information outside the defined outline.

By adhering to these objectives, this review will serve as a dedicated scientific resource on this compound.

Physicochemical Properties

The physical and spectroscopic data for this compound and related compounds are crucial for their identification and characterization in a laboratory setting.

Physical Properties of Related Benzoic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Form
5-Bromo-2-methylbenzoic acidC₈H₇BrO₂215.04167-171Solid
2-Bromo-5-methoxybenzoic acidC₈H₇BrO₃231.04157-159Solid
5-Bromo-2-chlorobenzoic acidC₇H₄BrClO₂235.46150-155Crystalline Solid
5-Bromosalicylic acidC₇H₅BrO₃217.02218-220Solid

Data sourced from various chemical suppliers and databases. glindiachemicals.comsigmaaldrich.comsigmaaldrich.comnist.gov

Spectroscopic Data for a Related Compound: 5-Bromo-2-methylbenzoic acid

A related compound, 5-bromo-2-methylbenzoic acid, provides insight into the expected spectroscopic features.

¹H NMR (DMSO-d6, 400 MHz): δ 13.16 (s, 1H), 7.91 (s, 1H), 7.63 (d, J = 8.0 Hz, 1H), 7.27 (d, J = 8.4 Hz, 1H), 2.50 (s, 3H). chemicalbook.com

LCMS: m/e 215/217 (M+1). chemicalbook.com

The proton NMR spectrum shows a characteristic singlet for the carboxylic acid proton at a downfield chemical shift, along with signals in the aromatic region corresponding to the substituted benzene (B151609) ring and a singlet for the methyl group protons. chemicalbook.com The mass spectrum shows the expected isotopic pattern for a bromine-containing compound. chemicalbook.com

Synthesis and Reactions

The synthesis of halogenated benzoic acid derivatives often involves electrophilic aromatic substitution reactions on a substituted benzene ring. For instance, the synthesis of 5-bromo-2-methylbenzoic acid can be achieved by the bromination of 2-methylbenzoic acid using bromine in concentrated sulfuric acid. chemicalbook.com

A general method for the synthesis of 5-bromo-2-chlorobenzoic acid involves the bromination of 2-chlorobenzotrichloride, followed by hydrolysis. google.com Another approach starts from 2-amino-5-bromobenzoic acid, which undergoes a Sandmeyer reaction to replace the amino group with a chloro group. google.com

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The bromine atom on the aromatic ring is a key site for nucleophilic aromatic substitution and, more importantly, for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 5-position, making it a versatile intermediate for the synthesis of highly functionalized aromatic compounds.

Properties

CAS No.

208457-46-9

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

5-bromo-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

NSESDAAPBUXRSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C(=O)O

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Bromo 2 Methoxycarbonyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling the synthesis of various derivatives through esterification, amidation, and other transformations.

The carboxylic acid functionality of 5-bromo-2-(methoxycarbonyl)benzoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is a standard method for protecting the carboxylic acid or for synthesizing diester derivatives with different alkoxy groups. Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, typically activated by a coupling agent, to produce the corresponding amide. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Beyond ester and amide formation, the carboxylic acid group can be converted into other functional groups. For instance, treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride can transform the carboxylic acid into a more reactive acyl chloride. This intermediate can then be subjected to a wider range of nucleophilic substitution reactions.

Furthermore, the carboxyl group can direct certain reactions, such as electrophilic aromatic substitution, although the electronic effects of the existing substituents on the ring are also significant. In some synthetic pathways, the carboxyl group itself can be removed via decarboxylation under specific conditions, or it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, such a strong reducing agent would also reduce the methyl ester. Selective reduction would require a protection strategy for the ester group.

Reactivity of the Methyl Ester Moiety

The methyl ester group also presents opportunities for chemical modification, primarily through hydrolysis and reactions with nucleophiles.

The methyl ester of this compound can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. wikipedia.org Base-catalyzed hydrolysis, using a reagent like sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol (B129727), is a common method to yield the corresponding sodium carboxylate, which upon acidification, gives the dicarboxylic acid. wikipedia.orgchemspider.com This selective hydrolysis is a critical step in synthetic routes where the methyl ester acts as a protecting group for one of the carboxylic acids in a terephthalic acid derivative.

Transesterification, the process of exchanging the methoxy (B1213986) group of the ester with a different alkoxy group from an alcohol, is also a feasible reaction. This is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed.

Table 1: Representative Conditions for Methyl Ester Hydrolysis

Reactant Reagents and Conditions Product Yield Reference
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate NaOH, water, methanol, reflux 4h 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid 95% chemspider.com

This table presents data for similar compounds to illustrate typical reaction conditions.

The carbonyl carbon of the methyl ester is electrophilic and can be attacked by strong nucleophiles. wikipedia.org For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of tertiary alcohols after acidic workup. However, the ester is less reactive than an aldehyde or ketone.

Gas-phase studies on ionized methyl benzoate (B1203000) reacting with methyl isocyanide have shown that nucleophilic aromatic substitution can occur. acs.orgacs.orgnih.gov While these conditions are not typical for solution-phase synthesis, they provide insight into the intrinsic reactivity of the molecule. The σ-complex intermediates formed are stable species. acs.orgnih.gov Condensation reactions like the Claisen condensation are not possible as there are no acidic α-protons adjacent to the ester carbonyl.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a key feature for building molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating more complex molecules from a common intermediate. Some of the most important transformations include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is a widely used method for synthesizing biaryl compounds. uzh.chresearchgate.net

Heck Coupling: Reaction with an alkene to form a substituted alkene, creating a new C-C bond. arkat-usa.org

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C bond between the aromatic ring and the alkyne.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond, leading to substituted anilines.

Stille Coupling: Reaction with an organostannane reagent to form a new C-C bond.

Methoxylation: Copper-catalyzed cross-coupling with a methoxy-boron reagent can be used to introduce a methoxy group. chemistryviews.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. uzh.chresearchgate.net

Table 2: Potential Cross-Coupling Reactions of the Aryl Bromide Moiety

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Ar'-B(OH)₂ Pd(PPh₃)₄, Base (e.g., Na₂CO₃) C(sp²)–C(sp²)
Heck Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base C(sp²)–C(sp²)
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) C(sp²)–C(sp)
Buchwald-Hartwig R₂NH Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) C(sp²)–N
Stille Ar'-Sn(Bu)₃ Pd(PPh₃)₄ C(sp²)–C(sp²)

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira, Negishi)

The carbon-bromine bond in this compound is the most synthetically versatile site for elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings, are fundamental for constructing new carbon-carbon bonds. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.org

The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov For substrates like this compound, the reaction allows for the introduction of various aryl and heteroaryl groups at the C-5 position.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new, substituted alkene, typically with high trans selectivity. organic-chemistry.orglibretexts.org This method is effective for vinylation of the aromatic ring.

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylalkyne. organic-chemistry.orglibretexts.org This reaction is a cornerstone for synthesizing conjugated enyne systems and functionalized alkynes. nih.gov

The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. nih.gov This reaction is known for its high functional group tolerance and reactivity, even with challenging substrates. nih.gov

The success of cross-coupling reactions heavily relies on the choice of the palladium catalyst and its associated ligands. A wide range of catalytic systems has been developed to enhance reaction efficiency, scope, and functional group tolerance. nih.gov

For Suzuki-Miyaura reactions, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors. libretexts.orgresearchgate.net The choice of ligand is critical, with phosphine (B1218219) ligands being the most prevalent. libretexts.org Electron-rich and bulky phosphines, such as Buchwald's dialkylbiphenylphosphino ligands, are highly effective for coupling challenging substrates, including electron-deficient aryl bromides and those with basic functional groups. organic-chemistry.org N-Heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, often providing enhanced stability and catalytic activity. nih.gov For instance, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes with NHC ligands have shown high efficiency under mild conditions. nih.gov

In Heck reactions, phosphine-free catalyst systems, such as those using N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes, have demonstrated high activity and stability. organic-chemistry.org Similarly, for Sonogashira couplings, while Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are traditional catalysts, the development of more robust systems, sometimes in aqueous media or under copper-free conditions, has broadened the reaction's applicability. organic-chemistry.orglibretexts.org

The table below summarizes various catalytic systems employed in cross-coupling reactions relevant to aryl bromides.

Coupling Reaction Catalyst/Precursor Ligand(s) Base Solvent Key Features
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃Phosphines (e.g., PPh₃, Buchwald ligands), N-Heterocyclic Carbenes (NHCs)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, Water/Organic mixturesBroad substrate scope, high functional group tolerance. nih.govresearchgate.net
Heck Pd(OAc)₂, PdCl₂Phosphines (e.g., P(o-tolyl)₃), Phosphine-free systemsEt₃N, iPr₂NHDMF, NMP, WaterForms substituted alkenes, often with high trans-selectivity. organic-chemistry.orglibretexts.org
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, PiperidineTHF, DMFRequires Cu(I) co-catalyst (typically CuI), though copper-free methods exist. organic-chemistry.orglibretexts.org
Negishi Pd(dba)₂, NiCl₂(dppe)Phosphines (e.g., SPhos, XPhos)Not requiredTHF, DioxaneHigh reactivity and functional group tolerance. nih.govnih.gov

This table presents representative examples of catalytic systems and is not exhaustive.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend I > OTf > Br >> Cl. libretexts.org As an aryl bromide, this compound exhibits good reactivity, making it a reliable substrate for these transformations. It is generally more reactive and cost-effective than the corresponding aryl iodide and significantly more reactive than the aryl chloride. libretexts.org

The electronic nature of the substituents on the aromatic ring also plays a crucial role. The electron-withdrawing methoxycarbonyl and carboxylic acid groups on the ring of this compound can enhance the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. libretexts.org However, the presence of these functional groups, particularly the free carboxylic acid, can pose challenges. The acidic proton can interfere with basic reagents or intermediates in the catalytic cycle. This can sometimes be mitigated by using a sufficient excess of base or by protecting the carboxylic acid group prior to the coupling reaction.

Furthermore, steric hindrance from the ortho-substituents (the carboxylic acid and the bromine itself) can influence the reaction. While the ortho-substituents in this molecule are not excessively bulky, they can affect the approach of the catalyst and the coupling partner, potentially requiring more robust catalytic systems or harsher reaction conditions compared to less substituted aryl bromides. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit less common, reaction pathway for this compound. libretexts.org For an SNAr reaction to occur, the aromatic ring must be "activated" by potent electron-withdrawing groups, and there must be a good leaving group present. youtube.com

In this molecule, the bromine atom serves as the leaving group. The ring is activated by two electron-withdrawing groups: the methoxycarbonyl group and the carboxylic acid group. These groups are positioned ortho and meta to the bromine leaving group. The addition-elimination mechanism, which proceeds through a negatively charged Meisenheimer complex, is stabilized when electron-withdrawing groups are located at the ortho and para positions relative to the leaving group, as they can delocalize the negative charge of the intermediate via resonance. libretexts.orgmasterorganicchemistry.com

For this compound, the methoxycarbonyl group is ortho to the bromine, which can effectively stabilize the anionic intermediate. The meta-positioned carboxylic acid provides additional inductive electron withdrawal but does not participate in resonance stabilization of the negative charge. libretexts.org Consequently, the molecule is activated towards SNAr, allowing for the displacement of the bromide by strong nucleophiles like alkoxides, thiolates, or amines under suitable conditions, typically involving heat. youtube.com

A competing pathway, the elimination-addition mechanism via a benzyne (B1209423) intermediate, is less likely under typical SNAr conditions. The benzyne mechanism requires very strong basic conditions (e.g., NaNH₂) to deprotonate a proton ortho to the leaving group, which is not present in this compound. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) with Concurrent Functional Groups

Performing electrophilic aromatic substitution (EAS) on this compound is challenging due to the existing substituents. Both the carboxylic acid and the methoxycarbonyl group are strong deactivating, meta-directing groups. The bromine atom is also deactivating but is an ortho-, para-director.

The cumulative effect of three deactivating groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. Any potential EAS reaction, such as nitration or further halogenation, would require harsh conditions (e.g., strong acids, high temperatures).

Elucidation of Reaction Mechanisms

The mechanistic aspects of reactions involving derivatives of this compound are primarily understood through a combination of spectroscopic analysis of intermediates and studies of related transformations.

Spectroscopic methods are fundamental to tracking the transformations of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed.

In the synthesis of the closely related key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, ¹H NMR and MS are used to characterize and confirm the identity of products at each stage. researchgate.net For instance, ¹H NMR spectroscopy on a related compound, 5-bromo-2-methylbenzoic acid, clearly shows characteristic signals, including a singlet for the carboxylic acid proton at approximately 13.16 ppm and distinct doublets for the aromatic protons. chemicalbook.com Mass spectrometry provides definitive molecular weight information, with the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) serving as a clear diagnostic marker. chemicalbook.com

While detailed kinetic studies on transformations of this compound are not widely published, reaction optimization studies on related syntheses provide indirect kinetic insights. For example, the optimization of a diazotization–Sandmeyer reaction on a similar substrate involved screening temperature and reagent stoichiometry to maximize yield, implicitly mapping the reaction's sensitivity to these parameters. thieme-connect.com

Table 1: Spectroscopic Data for a Structurally Related Compound

CompoundTechniqueKey Observations
5-Bromo-2-methylbenzoic acid ¹H NMR (DMSO-d₆, 400 MHz)δ 13.16 (s, 1H), 7.91 (s, 1H), 7.63 (d, J=8.0 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 2.50 (s, 3H). chemicalbook.com
LCMSm/e 215/217 (M+1), showing the characteristic isotopic pattern for bromine. chemicalbook.com

The mapping of reaction pathways through the isolation and identification of intermediates is crucial. A well-documented example is the multi-step industrial synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid from dimethyl terephthalate (B1205515). researchgate.netthieme-connect.com This process provides a clear model for the types of intermediates that can be formed and identified in reactions involving this structural class.

The synthesis proceeds through several key, isolable intermediates:

Monoesterified Intermediate: Following nitration, hydrolysis, and hydrogenation of dimethyl terephthalate, the resulting amino diacid is selectively monoesterified to yield an amino-monomethyl ester intermediate. thieme-connect.com

Brominated Intermediate: This amino-ester is then brominated using N-Bromosuccinimide (NBS) to produce the corresponding bromo-amino-ester. thieme-connect.com

Diazonium Salt Intermediate: The amino group of the brominated intermediate is subsequently converted into a diazonium salt, which is then subjected to a Sandmeyer reaction to install the chloro substituent, yielding the final product. thieme-connect.com The hydrochloride salt of the brominated amino-ester was found to be a stable, easily handled intermediate ideal for large-scale manufacturing. researchgate.netthieme-connect.com

Table 2: Reaction Pathway for the Synthesis of a Key Derivative

StepStarting MaterialReagents/ConditionsKey Intermediate FormedPurpose
Esterification Amino diacidTMSCl, MeOHMonoesterified amino benzoic acid researchgate.netthieme-connect.comSelective protection
Bromination Monoesterified amino benzoic acidNBS, 0–10°CBromo-amino-ester (Intermediate 11) researchgate.netthieme-connect.comIntroduction of bromine
Salt Formation Bromo-amino-esterHydrogen chloride gasHydrochloride salt (Intermediate 17) researchgate.netthieme-connect.comFormation of a stable, solid intermediate
Diazotization Hydrochloride saltNaNO₂, 5°CDiazonium saltPreparation for Sandmeyer reaction
Sandmeyer Reaction Diazonium saltCuCl5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid thieme-connect.comIntroduction of chlorine

Detailed transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), provides profound insight into reaction barriers and the geometries of transient species. For key transformations involving this compound, such as electrophilic aromatic substitution (bromination) or nucleophilic substitution (diazotization-Sandmeyer reaction), transition state analysis could elucidate the precise energetic profiles.

However, specific computational studies and transition state analyses for reactions of this compound are not prominently featured in the surveyed literature. Such analyses would be invaluable for understanding regioselectivity in reactions like bromination and for optimizing conditions to favor desired reaction pathways over the formation of impurities. For instance, analyzing the transition states in the Sandmeyer reaction could help explain the high efficiency observed under optimized temperature and reagent conditions. thieme-connect.com

Strategic Applications of 5 Bromo 2 Methoxycarbonyl Benzoic Acid As a Synthetic Synthon

Utilization in the Construction of Complex Organic Scaffolds

The trifunctional nature of 5-bromo-2-(methoxycarbonyl)benzoic acid allows for its sequential and selective modification, making it an ideal starting material for the synthesis of elaborate organic molecules.

Synthesis of Heterocyclic Ring Systems

The presence of ortho-positioned carboxylic acid and methoxycarbonyl groups, combined with a bromine atom, makes this compound a competent precursor for various heterocyclic frameworks. For instance, it can be envisioned as a key starting material for the synthesis of isoindolinone derivatives. The general strategy would involve the amidation of the carboxylic acid, followed by an intramolecular cyclization. The bromine atom can be utilized in subsequent cross-coupling reactions to introduce further molecular complexity.

While specific examples for the direct use of this compound in the synthesis of a wide array of heterocycles are not extensively documented in publicly available literature, the analogous compound, 2-bromo-5-methoxybenzoic acid, has been successfully employed in the synthesis of substituted aminobenzacridines and isoindolinone derivatives. This suggests a high potential for this compound in similar synthetic endeavors.

Assembly of Polycyclic and Fused Aromatic Compounds

The bromine atom on the aromatic ring of this compound serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are pivotal in the formation of new carbon-carbon bonds, enabling the construction of polycyclic and fused aromatic systems. For example, a Suzuki coupling could be employed to introduce another aromatic or heteroaromatic ring at the 5-position. Subsequent intramolecular cyclization reactions, potentially involving the carboxylic acid and methoxycarbonyl groups, could then lead to the formation of complex, fused ring systems.

A notable example of a similar strategy involves the synthesis of dibenzofluorene (B14450075) derivatives, where functionalized aromatic compounds are coupled and then cyclized to form the polycyclic aromatic core.

Role in Advanced Materials Science Research (as a monomer/precursor)

The inherent functionalities of this compound make it an attractive candidate as a monomer or precursor in the development of novel materials with tailored properties.

Precursor for Polymer Synthesis and Functional Monomers

In the realm of polymer chemistry, this compound holds potential as a functional monomer. The carboxylic acid and bromine atom can be exploited for polymerization reactions. For example, the carboxylic acid can be converted to an acid chloride, which can then undergo polycondensation reactions with suitable diamines or diols to form polyesters or polyamides. The bromine atom can either be retained in the polymer backbone for subsequent post-polymerization modification or be utilized in polymerization reactions themselves, such as in Suzuki polycondensation.

While specific examples of polymers derived directly from this compound are not widely reported, the use of similar aromatic dicarboxylic acid derivatives as monomers is a well-established strategy in polymer synthesis.

Integration into Organic Electronic Component Design (as a molecular building block)

The rigid aromatic core and the potential for extensive π-conjugation through reactions at the bromine site make this compound an interesting building block for organic electronic materials. By participating in cross-coupling reactions, it can be incorporated into larger conjugated systems that are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxycarbonyl and carboxylic acid groups can be further modified to fine-tune the electronic properties and solubility of the resulting materials.

The related compound, 2-bromo-5-(methoxycarbonyl)benzoic acid, is categorized under electronic materials and as an organic monomer for covalent organic frameworks (COFs), highlighting the potential of this class of compounds in materials science.

Contributions to Methodological Development in Organic Synthesis

The unique substitution pattern of this compound can be leveraged for the development of novel synthetic methodologies. The presence of multiple, electronically distinct functional groups allows for the exploration of regioselective and chemoselective transformations. For instance, the development of new ortho-lithiation or directed metalation strategies could be explored, where one of the existing functional groups directs the deprotonation and subsequent reaction at a specific position on the aromatic ring.

Furthermore, this compound can serve as a test substrate for new cross-coupling catalysts or reaction conditions, where the reactivity of the C-Br bond can be assessed in the presence of the ester and carboxylic acid functionalities. While specific literature detailing its use in methodological development is scarce, its structure presents a valuable platform for such investigations.

Development of Novel Reagents and Catalyst Ligand Precursors

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel reagents and precursors to catalyst ligands. The bromine atom, in particular, serves as a versatile handle for introducing phosphorus-containing moieties, which are central to many catalytic systems.

Phosphine (B1218219) ligands are a prominent class of ligands in transition metal catalysis, and their electronic and steric properties can be finely tuned to influence the outcome of a catalytic reaction. nih.govyoutube.com The synthesis of phosphine ligands often involves the formation of a carbon-phosphorus bond. nih.gov this compound can be envisioned as a precursor to new phosphine ligands through several established synthetic strategies.

One potential route involves the conversion of the aryl bromide to an organometallic reagent, such as a Grignard or organolithium species. This nucleophilic intermediate can then be reacted with a halophosphine (e.g., chlorodiphenylphosphine) to form the desired phosphine ligand. The carboxylic acid and ester functionalities can be retained, modified, or removed in subsequent steps to modulate the ligand's properties.

Alternatively, palladium-catalyzed cross-coupling reactions represent a powerful tool for C-P bond formation. nih.govresearchgate.net The bromine atom of this compound is well-suited for reactions such as the Hirao reaction or other variations of P-C coupling. These methods offer a direct way to introduce a phosphine group, and the reaction conditions can often be tailored to be compatible with the other functional groups present in the molecule.

The resulting phosphine ligands, incorporating the benzoic acid or ester moiety, could exhibit unique properties. The carboxylic acid group, for instance, could impart water solubility to the corresponding metal complexes, allowing for catalysis in aqueous media. It could also serve as an anchoring group for immobilization of the catalyst on a solid support. Furthermore, the development of phosphine-borane derivatives from such precursors is a growing area of interest in medicinal chemistry and materials science. nih.gov

Potential Ligand Synthesis Strategy Description Potential Advantage of Resulting Ligand
Organometallic Intermediate RouteConversion of the aryl bromide to a Grignard or organolithium reagent, followed by reaction with a halophosphine.Allows for the introduction of a wide variety of phosphine groups.
Palladium-Catalyzed Cross-CouplingDirect coupling of the aryl bromide with a phosphorus-containing nucleophile.High functional group tolerance and milder reaction conditions.
Post-synthetic ModificationDerivatization of the carboxylic acid or ester group after phosphine introduction.Fine-tuning of ligand properties such as solubility and steric bulk.

Investigations into Chemoselective Derivatization Strategies

The presence of three distinct functional groups on the aromatic ring of this compound presents both a challenge and an opportunity for chemoselective derivatization. The ability to selectively manipulate one functional group while leaving the others intact is crucial for its utility as a versatile synthon.

The carboxylic acid, methyl ester, and bromo substituent exhibit different reactivities, which can be exploited to achieve selectivity. The carboxylic acid can be readily deprotonated with a mild base or converted to an amide or ester under specific conditions. The methyl ester is susceptible to hydrolysis, typically under basic or acidic conditions, which can be controlled to be selective over other transformations. The bromine atom is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, or nucleophilic aromatic substitution under certain conditions. nih.gov

For instance, the carboxylic acid can be selectively converted to an amide by activating it with a coupling agent (e.g., DCC, EDC) in the presence of an amine, while the methyl ester remains unaffected. Conversely, the methyl ester can be selectively hydrolyzed to the corresponding diacid using a mild base at room temperature, with the carboxylic acid already being in its carboxylate form. The bromo group's reactivity in cross-coupling reactions can be tuned by the choice of catalyst and reaction conditions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds without affecting the ester or carboxylic acid.

Functional Group Selective Transformation Reagents and Conditions Potential Product
Carboxylic AcidAmidationAmine, Coupling Agent (e.g., EDC, HOBt)5-Bromo-2-(methoxycarbonyl)benzamide derivative
Methyl EsterSelective HydrolysisMild Base (e.g., LiOH) in THF/water5-Bromo-2-carboxybenzoic acid
Bromo SubstituentSuzuki CouplingArylboronic acid, Pd catalyst, Base5-Aryl-2-(methoxycarbonyl)benzoic acid derivative
Bromo SubstituentSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base5-Alkynyl-2-(methoxycarbonyl)benzoic acid derivative
Carboxylic Acid & EsterReductionStrong reducing agent (e.g., LiAlH4)(5-Bromo-2-(hydroxymethyl)phenyl)methanol

These chemoselective derivatization strategies significantly expand the synthetic utility of this compound, allowing for the stepwise construction of complex molecules with precise control over the substitution pattern.

Broader Applications in Synthetic Chemistry Beyond Pharmaceuticals

While the primary application of this compound has been in the synthesis of pharmaceutical intermediates, its versatile structure suggests potential for broader applications in other areas of synthetic chemistry, such as materials science and agrochemistry.

In materials science, functionalized aromatic carboxylic acids are valuable building blocks for the synthesis of advanced materials. The rigid aromatic core of this compound, combined with its reactive handles, makes it a candidate for the synthesis of liquid crystals, functional polymers, and organic light-emitting diodes (OLEDs). For example, the bromo group can be utilized in polymerization reactions or in the construction of larger, conjugated systems through cross-coupling reactions. The carboxylic acid and ester groups can be used to tune the solubility, thermal properties, and self-assembly behavior of the resulting materials. A related compound, 5-bromo-2-methoxyphenylboronic acid, has been used as a reactant for the synthesis of tweezers-like aromatic molecules with luminescent properties, highlighting the potential of such brominated aromatics in the development of functional materials. bldpharm.com

The synthesis of agrochemicals often involves the preparation of biologically active molecules containing substituted aromatic rings. The structural motifs present in this compound could be incorporated into novel pesticides or herbicides. The bromo substituent, in particular, is a common feature in many agrochemicals, and its presence can enhance the biological activity of the molecule.

Although specific examples of the use of this compound in these non-pharmaceutical applications are not yet widely reported in the literature, its chemical versatility makes it a promising synthon for the exploration of new chemical entities in these fields. The principles of chemoselective derivatization and cross-coupling reactions that are well-established for this compound in the context of pharmaceutical synthesis are directly transferable to the design and synthesis of new materials and agrochemicals.

Theoretical and Computational Investigations of 5 Bromo 2 Methoxycarbonyl Benzoic Acid and Its Derivatives

Electronic Structure and Bonding Analysis (Quantum Chemical Methods)

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its stability, charge distribution, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies

Studies on related compounds, such as 5-Bromo-2-Hydroxybenzaldehyde and 4-bromo-3-(methoxymethoxy) benzoic acid, demonstrate that DFT-optimized geometries correlate well with experimental data obtained from X-ray crystallography. nih.govresearchgate.net For 5-bromo-2-(methoxycarbonyl)benzoic acid, it is expected that the bromine atom and the methoxycarbonyl group, being ortho and para to each other, will influence the electron density distribution across the benzene (B151609) ring. The electronegativity of the bromine and oxygen atoms would lead to specific charge localizations, which can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps use a color gradient to indicate regions of electron surplus (electronegative potential, typically red) and electron deficit (electropositive potential, typically blue), highlighting likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated vs. Experimental Bond Parameters for a Similar Compound (5-Bromo-2-Hydroxybenzaldehyde)

ParameterBondCalculated (Å/°)Experimental (Å/°)
Bond LengthC-C (ring)1.3 - 1.41.3 - 1.4
C-H (ring)1.0 - 1.10.93
Bond AngleC-C-C (ring)119.2 - 121.4118.5 - 121.1
C-C-H (ring)117.9 - 121.7119.3 - 120.1
Data derived from studies on 5-Bromo-2-Hydroxybenzaldehyde and are representative of typical correlations. nih.gov

Ab Initio and Semi-Empirical Calculations

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher levels of theory for electronic structure calculations. These methods are computationally more intensive than DFT but can provide more accurate results for certain properties. For instance, ab initio calculations have been used to assign the vibrational spectra (FT-IR and FT-Raman) of molecules like 2-bromobenzoic acid and 5-amino-2-chlorobenzoic acid. dergipark.org.tr

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, can also be used for larger systems or for initial, less computationally demanding explorations of molecular properties. For a molecule like this compound, ab initio calculations would be invaluable for refining the electronic energy and understanding subtle electronic effects that govern its properties and reactivity. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms (conformation) and the forces between molecules (intermolecular interactions) are crucial for determining the physical properties and crystal packing of a compound.

For this compound, conformational analysis would focus on the rotation around the C-C bond connecting the carboxylic acid group and the C-O bond of the methoxycarbonyl group to the benzene ring. Studies on ortho-substituted benzoic acids, like 2-fluorobenzoic and 2-chlorobenzoic acid, show that intramolecular interactions between the ortho substituent and the carboxylic group significantly influence the potential energy landscape and the stability of different conformers. mdpi.com In the solid state, benzoic acid derivatives commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov

The crystal structure of 5-bromo-2-(phenylamino)benzoic acid, a related derivative, reveals a twisted molecule where the aromatic rings are at a dihedral angle of 45.74(11)°. nih.gov This structure is stabilized by an intramolecular N-H···O hydrogen bond and intermolecular O-H···O hydrogen bonds that create carboxylic acid inversion dimers. nih.govnih.govajgreenchem.com Similarly, the crystal packing of this compound would likely be dominated by hydrogen bonding involving the carboxylic acid group and potentially weaker C-H···O or C-H···Br interactions. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. rsc.org

Table 2: Hydrogen-Bond Geometry in a Structurally Related Compound (5-Bromo-2-(phenylamino)benzoic acid)

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N7—H7···O15 (intramolecular)0.882.002.682 (4)134
O16—H16···O15 (intermolecular)0.841.792.629 (4)174
Data from experimental crystallographic studies on 5-Bromo-2-(phenylamino)benzoic acid. nih.gov

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry provides powerful tools to predict how and where a molecule will react.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT is widely used to map out the entire reaction pathway for chemical transformations, including the identification of intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For benzoic acid derivatives, computational studies have elucidated mechanisms for various reactions, including decarboxylation and C-H functionalization. ajgreenchem.comccspublishing.org.cnresearchgate.net For example, in the meta-C–H olefination of benzoic acids, computational investigations have identified the preferred transition state, revealing the conformational requirements of the directing template. nih.gov DFT calculations for the decarboxylation of benzoic acid have explored different potential mechanisms, including metal-catalyzed, radical path, and oxidative routes, identifying the activation energy for each pathway. researchgate.net For a reaction involving this compound, such as esterification or nucleophilic aromatic substitution, DFT could be used to model the reactants, products, and the transition state connecting them. This would reveal the precise geometry of the atoms at the moment of bond breaking and formation and explain the observed selectivity.

Energy Profiles and Kinetic Barriers of Transformations

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile visually represents the kinetic barriers (activation energies) and thermodynamic driving forces of the reaction.

Studies on the hydrogenation of benzoic acid on a TiO₂ surface, for instance, used DFT to build a microkinetic model. rsc.org This model, based on computed reaction energies and activation barriers, successfully predicted product formation rates and selectivities at different temperatures. rsc.org Similarly, the barriers for acid-catalyzed decarboxylation of salicylic (B10762653) acids were found to be significantly lowered in the presence of an acid catalyst, a result quantified by DFT calculations. researchgate.net For this compound, computational analysis of its frontier molecular orbitals (HOMO and LUMO) and the use of reactivity descriptors (like hardness and electrophilicity) can predict its susceptibility to different reagents. researchgate.netnih.gov For example, the energy and distribution of the LUMO would indicate the most likely site for a nucleophilic attack, while the HOMO distribution would guide electrophilic substitution. mdpi.com

Table 3: Calculated Reactivity Descriptors for a Related Benzoic Acid Derivative

ParameterValue (eV)
HOMO Energy-6.90
LUMO Energy-1.50
Energy Gap (ΔE)5.40
Ionization Potential (I)6.90
Electron Affinity (A)1.50
Global Hardness (η)2.70
Global Electrophilicity (ω)2.18
Illustrative data based on general values for substituted benzoic acids. researchgate.netnih.gov

Structure-Reactivity and Structure-Property Relationship Studies

The inherent reactivity and physicochemical properties of this compound are intrinsically linked to its molecular structure. Computational chemistry provides powerful tools to elucidate these relationships by examining the electronic and steric effects of its constituent functional groups. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering insights into how structural modifications influence the molecule's behavior.

The benzoic acid backbone, substituted with a bromine atom and a methoxycarbonyl group, presents a unique electronic environment. The bromine atom at the 5-position acts as an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). The methoxycarbonyl group at the 2-position is also electron-withdrawing. These substituent effects significantly modulate the electron density distribution across the aromatic ring and influence key properties such as acidity and reactivity.

Studies on substituted benzoic acids have shown that electron-withdrawing groups tend to increase the acidity (lower pKa value) by stabilizing the resulting carboxylate anion. libretexts.org The electron-withdrawing nature of both the bromo and methoxycarbonyl substituents in this compound would therefore be expected to increase its acidity compared to unsubstituted benzoic acid.

Quantum chemical parameters can be calculated to quantify these relationships. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the electron density distribution and identifying regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylic acid and methoxycarbonyl oxygens, indicating sites for electrophilic interaction, and positive potential around the acidic proton.

The following table summarizes the expected influence of different substituents on the properties of a generic benzoic acid derivative, which can be extrapolated to understand the behavior of derivatives of this compound.

Substituent Type at Various PositionsEffect on Acidity (pKa)Effect on HOMO-LUMO GapGeneral Reactivity
Electron-Donating Group (e.g., -OCH3, -CH3)Decreases (Higher pKa)IncreasesDecreases
Electron-Withdrawing Group (e.g., -NO2, -CN)Increases (Lower pKa)DecreasesIncreases
Halogens (e.g., -Br, -Cl)Increases (Lower pKa)DecreasesIncreases

By systematically altering the substituents on the phenyl ring of this compound, a library of virtual derivatives can be created and their properties calculated. For instance, replacing the bromine atom with other halogens or with electron-donating groups would allow for a systematic study of how these changes affect the molecule's electronic properties and reactivity.

A hypothetical study could involve calculating properties such as the dipole moment, polarizability, and various reactivity descriptors for a series of derivatives. These descriptors, including chemical potential, hardness, and electrophilicity, can provide a quantitative basis for understanding the structure-property relationships within this class of compounds. researchgate.netnih.gov

In Silico Screening and Rational Design of Novel Derivatives

The principles of structure-property relationships can be leveraged for the rational design of novel derivatives of this compound with specific, non-biological functionalities. In silico screening allows for the rapid computational evaluation of a large number of virtual compounds, saving significant time and resources compared to experimental synthesis and testing. This approach is particularly valuable for designing materials with tailored electronic or optical properties.

For example, one could design derivatives with specific electronic characteristics for applications in materials science, such as organic electronics. The goal might be to tune the HOMO and LUMO energy levels to achieve desired charge-transport properties. A virtual library of derivatives could be generated by introducing various substituents at different positions on the benzene ring.

The design process would typically follow these steps:

Define the Target Property: The desired physicochemical property is identified (e.g., a specific HOMO-LUMO gap, high polarizability for non-linear optical applications, or specific solubility characteristics).

Generate a Virtual Library: A library of derivatives of this compound is created by systematically adding or modifying functional groups.

High-Throughput Computational Screening: Quantum chemical calculations, often using DFT, are performed for all compounds in the virtual library to predict the target property.

Analysis and Selection: The results are analyzed to identify candidate molecules with the desired properties.

A hypothetical in silico screening for designing derivatives with tailored electronic properties is outlined in the table below.

Derivative of this compoundModificationPredicted HOMO (eV)Predicted LUMO (eV)Predicted HOMO-LUMO Gap (eV)Potential Application Focus
Derivative AAddition of an amino group (-NH2) at position 4-5.8-1.54.3Increased electron-donating character
Derivative BAddition of a nitro group (-NO2) at position 4-7.2-3.04.2Enhanced electron-withdrawing properties
Derivative CReplacement of Bromine with Iodine-6.5-2.14.4Altered steric and electronic effects
Derivative DReplacement of methoxycarbonyl with a cyano group (-CN)-7.0-2.84.2Stronger electron-withdrawing effect

Note: The values in the table above are hypothetical and for illustrative purposes only. Actual values would need to be calculated using appropriate computational methods.

This rational design approach, by focusing on fundamental physicochemical properties, allows for the exploration of novel chemical spaces for various non-biological applications without venturing into the prediction of biological activity. researchgate.net The insights gained from such computational studies can guide synthetic chemists in prioritizing which novel derivatives to synthesize and test for specific material or chemical properties.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Methoxycarbonyl Benzoic Acid

Exploration of Novel Catalytic and Biocatalytic Transformations

The functional core of 5-bromo-2-(methoxycarbonyl)benzoic acid presents multiple sites for catalytic modification. While traditional methods have been established, research is shifting towards novel catalytic systems that offer enhanced selectivity, efficiency, and milder reaction conditions. For instance, advancements in palladium-catalyzed cross-coupling reactions could be applied to the bromine substituent, enabling the introduction of a wide array of functional groups. Furthermore, catalytic C-H activation directed by the existing carboxyl or ester groups represents a powerful strategy for late-stage functionalization of the aromatic ring.

A particularly promising frontier is the application of biocatalysis. Enzymes offer unparalleled selectivity under environmentally benign conditions. Key areas of exploration include:

Flavin-Dependent Halogenases (FDHs): These enzymes can perform highly site-selective halogenation on aromatic compounds. mdpi.comnih.gov Research into engineering FDHs could lead to biocatalytic routes for producing this compound from a non-brominated precursor with exceptional control, avoiding the use of harsh chemical brominating agents. nih.gov

Dioxygenases and Monooxygenases: These enzymes can hydroxylate aromatic rings, offering pathways to new derivatives. nih.gov They can also be involved in oxidative dehalogenation, providing a potential biological route for functional group interconversion. nih.gov

Carboxylic Acid Reductases (CARs): These enzymes can selectively reduce the carboxylic acid moiety to an aldehyde, opening up new synthetic possibilities without affecting the methyl ester. nih.gov Studies have shown that CARs are active on a variety of benzoic acid derivatives. nih.gov

Lipases and Esterases: These enzymes could be employed for the selective hydrolysis of the methyl ester or for transesterification reactions, providing a mild alternative to chemical methods. nih.gov

The development of these biocatalytic transformations would represent a significant step towards greener and more efficient manufacturing processes.

Integration into Automated and High-Throughput Synthesis Platforms

The drive to accelerate drug discovery and materials science has spurred the development of automated and high-throughput (HT) synthesis platforms. Integrating this compound into these workflows is a key future direction. Its structure is well-suited for library synthesis, where the bromo and carboxylic acid functionalities can be used as handles for diversification.

Modern parallel synthesis platforms allow for the rapid creation of large compound libraries in 24- or 96-well plate formats. spirochem.com This enables medicinal chemists to efficiently explore the chemical space around a core scaffold derived from the title compound.

High-throughput experimentation (HTE) can be used to rapidly screen reaction conditions, catalysts, and reagents to find optimal parameters for transformations involving this compound. spirochem.com This is particularly valuable for challenging reactions like C-H activation or cross-coupling on complex substrates. Recent developments have demonstrated robust methods for the late-stage amination of benzoic acids that are specifically designed for automation and HTE. nih.gov

These platforms often utilize advanced technologies:

Automated Liquid Handlers: Robotic systems, including acoustic dispensers, can dispense nano- to micro-scale volumes of reagents with high precision, enabling the setup of thousands of reactions in a short time. nih.gov

Microfluidic Reactors: Continuous flow systems offer precise control over reaction parameters and can facilitate the safe handling of hazardous intermediates, such as diazonium compounds, which may be formed during transformations. beilstein-journals.org

High-Throughput Analysis: Reaction outcomes are often analyzed directly using techniques like mass spectrometry (MS), which can rapidly generate detailed data for thousands of samples, feeding into machine learning algorithms to guide subsequent experiments. rsc.org

By designing synthetic routes compatible with these automated platforms, researchers can dramatically accelerate the discovery of new molecules with desired properties.

Development of More Sustainable and Economically Viable Production Routes

While this compound and its analogs are crucial intermediates, their production can be limited by expensive starting materials and multi-step syntheses with suboptimal efficiency. A major research focus is the development of more sustainable and economically sound production methods.

A prime example is the industrial process scale-up for the related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. mdpi.com Older synthetic routes suffered from high costs and were impractical for large-scale production. A newer, more economically viable process was designed starting from inexpensive and readily available dimethyl terephthalate (B1205515). This route, involving six steps (nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization), was successfully scaled to a 70 kg batch size, demonstrating a significant cost reduction and a feasible path for industrial manufacturing. mdpi.commdpi.com

The table below contrasts the features of traditional versus modern, economically-driven synthetic approaches for related brominated benzoic acid intermediates.

FeatureTraditional Synthetic RouteModern Industrial Process mdpi.commdpi.com
Starting Material Often complex and expensive (e.g., 3-amino-4-toluic acid)Cheap and readily available (e.g., dimethyl terephthalate)
Key Reactions May involve inefficient oxidation stepsOptimized steps including diazotization and Sandmeyer reaction
Scalability Difficult to scale up; complex operationsDemonstrated scalability to ~70 kg/batch
Cost High, limiting market supplySignificant cost reduction
Overall Yield Often lower for multi-step industrial scaleReported total yield of 24% on a large scale

Expansion of Applications in Green and Sustainable Chemical Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, this involves sourcing from renewable feedstocks and employing environmentally benign catalysts and solvents.

A significant emerging avenue is the production of benzoic acid derivatives from lignin (B12514952), a complex polymer that is a major component of biomass and a vast, underutilized renewable resource. youtube.com Oxidative cleavage of lignin can produce valuable aromatic platform chemicals, including benzoic acid and its substituted derivatives. Developing pathways to synthesize this compound from these lignin-derived building blocks would create a sustainable, bio-based value chain.

Furthermore, the application of green chemical methodologies to the compound's synthesis and transformations is critical. This includes:

Use of Water as a Solvent: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. mdpi.com

Recyclable Catalysts: Developing heterogeneous or recyclable homogeneous catalysts can drastically reduce waste and cost. mdpi.com

Biocatalysis: As discussed previously, using enzymes as catalysts represents one of the most powerful green chemistry tools, as they operate under mild conditions (temperature and pH) and in aqueous environments. rsc.org

By focusing on these areas, the lifecycle of this compound and its derivatives can be made significantly more sustainable.

Synergistic Bridging of Experimental and Theoretical Research Paradigms

The synergy between computational chemistry and experimental work provides a powerful paradigm for modern chemical research. For this compound, this integrated approach can accelerate the understanding of its properties and guide the discovery of new applications.

Theoretical studies, primarily using Density Functional Theory (DFT), can provide deep insights into the molecule's characteristics before a single experiment is run. bohrium.com These computational methods can accurately predict a range of properties that can then be confirmed and refined through experimental analysis. nih.gov

The table below outlines the powerful synergy between these two research domains.

Theoretical Calculation (e.g., DFT)Experimental Validation/Application
Optimized Molecular Geometry Comparison with X-ray crystallography data to confirm bond lengths and angles. nih.gov
Vibrational Frequencies Assignment of peaks in experimental FT-IR and Raman spectra. nih.gov
NMR Chemical Shifts Prediction and confirmation of ¹H and ¹³C NMR spectra. nih.gov
Molecular Electrostatic Potential (MEP) Identification of electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. bohrium.com
Frontier Molecular Orbitals (HOMO/LUMO) Calculation of the energy gap to predict chemical reactivity, stability, and electronic properties. bohrium.com
Molecular Docking Simulations Prediction of binding modes and affinities with biological targets (e.g., enzymes, receptors) to guide drug design. bohrium.com

This iterative loop—where theoretical predictions guide targeted experiments, and experimental results provide benchmarks for refining computational models—is a highly efficient research strategy. It allows scientists to rationalize reaction outcomes, understand structure-activity relationships, and design new derivatives of this compound with tailored properties in a more resource- and time-effective manner.

Q & A

Q. How do hydrogen-bonding networks in the crystal lattice affect the compound’s physicochemical properties?

  • Methodological Answer : SCXRD reveals carboxylic acid dimer formation via O–H⋯O bonds, increasing melting point and stability. Thermal analysis (DSC/TGA) correlates these interactions with decomposition temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.